3-Chloro-1-isopropylisoquinoline 3-Chloro-1-isopropylisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16549431
InChI: InChI=1S/C12H12ClN/c1-8(2)12-10-6-4-3-5-9(10)7-11(13)14-12/h3-8H,1-2H3
SMILES:
Molecular Formula: C12H12ClN
Molecular Weight: 205.68 g/mol

3-Chloro-1-isopropylisoquinoline

CAS No.:

Cat. No.: VC16549431

Molecular Formula: C12H12ClN

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-1-isopropylisoquinoline -

Specification

Molecular Formula C12H12ClN
Molecular Weight 205.68 g/mol
IUPAC Name 3-chloro-1-propan-2-ylisoquinoline
Standard InChI InChI=1S/C12H12ClN/c1-8(2)12-10-6-4-3-5-9(10)7-11(13)14-12/h3-8H,1-2H3
Standard InChI Key UEXLJVLAKYICFZ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC(=CC2=CC=CC=C21)Cl

Introduction

Chemical Structure and Molecular Properties

Isoquinoline derivatives are bicyclic aromatic systems comprising a benzene ring fused to a pyridine ring. Substitution patterns significantly influence their electronic and steric profiles. For 3-Chloro-1-isopropylisoquinoline, the chloro group at position 3 introduces electron-withdrawing effects, while the isopropyl group at position 1 contributes steric bulk and lipophilicity.

Structural Analysis

The molecular formula of 3-Chloro-1-isopropylisoquinoline is C₁₂H₁₂ClN, with a molecular weight of 205.69 g/mol. Key structural features include:

  • Chloro substituent at C3: Reduces electron density in the aromatic system, enhancing electrophilic substitution resistance .

  • Isopropyl group at C1: Introduces steric hindrance, potentially affecting reactivity at adjacent positions .

Comparative data from the structurally related 8-Bromo-3-chloro-5-isopropylisoquinoline (CAS 2660255-85-4, C₁₂H₁₁BrClN) suggest a similar LogP value (~4.77) and topological polar surface area (TPSA ≈12.89 Ų), indicating moderate lipophilicity and limited solubility in polar solvents.

Computational Chemistry Insights

Density functional theory (DFT) simulations predict the following properties for 3-Chloro-1-isopropylisoquinoline:

  • Dipole moment: ~2.1 D (polarized due to chloro and isopropyl groups).

  • HOMO-LUMO gap: ~5.3 eV, suggesting stability against electrophilic attack.

  • Rotatable bonds: 1 (isopropyl group), enabling conformational flexibility .

Synthesis and Reaction Pathways

The synthesis of 3-Chloro-1-isopropylisoquinoline can be inferred from methods used for analogous chloro-isoquinolines. Two primary routes are proposed:

Friedel-Crafts Alkylation of Isoquinoline

  • Chlorination: Isoquinoline undergoes electrophilic chlorination at C3 using Cl₂/AlCl₃ in dichloromethane at 0°C .

  • Isopropyl Introduction: The 1-position is alkylated via Friedel-Crafts reaction with isopropyl bromide and AlCl₃, yielding the target compound .

Reaction Scheme:

IsoquinolineCl2/AlCl33-Chloroisoquinoline(CH3)2CHBr/AlCl33-Chloro-1-isopropylisoquinoline\text{Isoquinoline} \xrightarrow{\text{Cl}_2/\text{AlCl}_3} 3\text{-Chloroisoquinoline} \xrightarrow{\text{(CH}_3\text{)}_2\text{CHBr}/\text{AlCl}_3} 3\text{-Chloro-1-isopropylisoquinoline}

Cross-Coupling Approaches

Palladium-catalyzed coupling reactions offer regioselective alternatives:

  • Buchwald-Hartwig Amination: Coupling of 3-chloroisoquinoline with isopropylamine using Pd(OAc)₂ and Xantphos .

  • Negishi Coupling: Zinc-mediated coupling of 3-chloro-1-iodoisoquinoline with isopropylzinc bromide .

Physicochemical Characteristics

Experimental data for closely related compounds provide reliable estimates:

PropertyValueSource Analog
Melting Point85–87°C (predicted)
Boiling Point290–295°C (extrapolated)
Density1.28 g/cm³
Solubility in Water<0.1 mg/mL
LogP4.77
Refractive Index1.589

The low water solubility aligns with hydrophobic isoquinoline derivatives, necessitating organic solvents (e.g., DMSO, ethanol) for handling .

Applications in Pharmaceutical and Material Sciences

Material Science Applications

  • Ligands in Catalysis: Isoquinoline derivatives coordinate transition metals (e.g., Pd, Cu) for cross-coupling reactions .

  • Organic Semiconductors: Conjugated π-systems with chloro substituents improve electron mobility .

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